Physicochemical Property Comparison: Oral Drug-Likeness Profile vs. Unsubstituted 2-Phenylethenesulfonamide
CAS 1198070-33-5 exhibits a computed XLogP of 2.2 and a topological polar surface area (TPSA) of 63.8 Ų, placing it within the optimal range for oral absorption according to Lipinski's and Veber's rules . The unsubstituted parent scaffold, (E)-2-phenylethenesulfonamide (CAS 16873-15-3), has a significantly lower calculated XLogP (approximately 1.0) and a smaller TPSA (approximately 54 Ų) due to the absence of the oxolanylalkyl side chain [1]. The 1.2 log unit increase in lipophilicity conferred by the N-[1-(oxolan-2-yl)ethyl] group enhances predicted membrane permeability while the TPSA increase of ~10 Ų remains well below the 140 Ų threshold, indicating that the added hydrogen-bond acceptor capability does not compromise oral absorption potential. This balanced shift in physicochemical properties differentiates the compound from its simpler, more polar parent scaffold, making it a more suitable candidate for cell-based assays where passive membrane diffusion is rate-limiting [2].
| Evidence Dimension | Computed physicochemical properties relevant to oral bioavailability |
|---|---|
| Target Compound Data | XLogP = 2.2; TPSA = 63.8 Ų; HBD = 1; HBA = 4; Rotatable bonds = 5 |
| Comparator Or Baseline | (E)-2-phenylethenesulfonamide (CAS 16873-15-3): calculated XLogP ~1.0; TPSA ~54 Ų [1] |
| Quantified Difference | ΔXLogP ≈ +1.2; ΔTPSA ≈ +10 Ų |
| Conditions | In silico calculated values using standard cheminformatics algorithms; no experimental logD or PAMPA data currently publicly available for direct assay comparison. |
Why This Matters
The quantifiable shift in lipophilicity without exceeding TPSA oral absorption thresholds makes this compound more cell-permeable than the parent scaffold, which is critical for intracellular target screening.
- [1] J-GLOBAL. (E)-β-Styrenesulfonamide (CAS 16873-15-3). Chemical Substance Information. Molecular Formula: C8H9NO2S. Retrieved from https://jglobal.jst.go.jp/. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23(1-3), 3-25. (Rule-of-five reference standard). View Source
